molecular formula C7H15N3O B14225748 (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine

(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine

Cat. No.: B14225748
M. Wt: 157.21 g/mol
InChI Key: VKTMHADCDXYNKC-KZZDLZNXSA-N
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Description

(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both hydrazine and hydroxylamine functional groups. These functional groups contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine can be achieved through several methods. One common approach involves the acid-catalyzed hydrolysis of nitromethane, which produces hydroxylamine hydrochloride . This intermediate can then be further reacted with appropriate hydrazine derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic processes. For example, a plasma-electrochemical cascade pathway has been developed to synthesize hydroxylamine from air and water . This method is environmentally friendly and sustainable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrone derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Major products formed from these reactions include oximes, amines, and nitrone derivatives, which have various applications in organic synthesis and industrial processes .

Scientific Research Applications

(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. This interaction is often mediated by the hydrazine and hydroxylamine functional groups, which can undergo nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazine and hydroxylamine derivatives, such as:

    Hydroxylamine: A simpler compound with similar reactivity but fewer functional groups.

    Hydrazine: Another related compound with applications in rocket propellants and chemical synthesis.

    Oximes: Compounds formed from the reaction of hydroxylamine with aldehydes or ketones.

Uniqueness

The uniqueness of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine lies in its dual functional groups, which provide a broader range of reactivity and applications compared to simpler analogs. This makes it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine

InChI

InChI=1S/C7H15N3O/c1-5(2)4-7(10-11)6(3)9-8/h5,11H,4,8H2,1-3H3/b9-6+,10-7+

InChI Key

VKTMHADCDXYNKC-KZZDLZNXSA-N

Isomeric SMILES

CC(C)C/C(=N\O)/C(=N/N)/C

Canonical SMILES

CC(C)CC(=NO)C(=NN)C

Origin of Product

United States

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